molecular formula C22H31N3O B4287299 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine

1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine

Cat. No. B4287299
M. Wt: 353.5 g/mol
InChI Key: KHBGRLNAHUHAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine, also known as A-366, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. A-366 is a small molecule that has been synthesized through a unique method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of the histone lysine methyltransferase, G9a, by binding to the active site of the enzyme. G9a is responsible for the methylation of histone H3 at lysine 9, which is involved in the regulation of gene expression. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits this methylation, leading to the downregulation of pro-inflammatory cytokines, inhibition of cancer cell growth, and inhibition of HIV replication.
Biochemical and Physiological Effects:
1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine inhibits the activity of G9a in a dose-dependent manner, leading to the downregulation of pro-inflammatory cytokines. In vivo studies have shown that 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine reduces the severity of inflammation in animal models of rheumatoid arthritis. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to inhibit the replication of HIV in vitro.

Advantages and Limitations for Lab Experiments

1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized in large quantities with high purity and yield. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has also been shown to be stable in various solvents and has a long half-life, making it suitable for in vitro and in vivo experiments. However, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has some limitations in laboratory experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has not been extensively studied in animal models, and its toxicity and pharmacokinetics have not been fully characterized.

Future Directions

There are several future directions for the study of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine. One potential direction is the investigation of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy and safety of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine in animal models and humans. Another potential direction is the investigation of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as a potential anti-cancer agent. Studies are needed to determine the mechanism of action of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine in cancer cells and to assess its efficacy in animal models and humans. Additionally, further studies are needed to investigate the potential of 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine as an anti-viral agent, particularly in the treatment of HIV.

Scientific Research Applications

1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the activity of the histone lysine methyltransferase, G9a, which is involved in the regulation of gene expression. This inhibition has led to the downregulation of pro-inflammatory cytokines, making 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. 1-(1-adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine has also been shown to inhibit the replication of the human immunodeficiency virus (HIV), making it a potential anti-viral agent.

properties

IUPAC Name

2-(1-adamantyl)-1-[4-(3-methylpyridin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c1-16-3-2-4-23-21(16)25-7-5-24(6-8-25)20(26)15-22-12-17-9-18(13-22)11-19(10-17)14-22/h2-4,17-19H,5-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBGRLNAHUHAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCN(CC2)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Adamantylacetyl)-4-(3-methylpyridin-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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